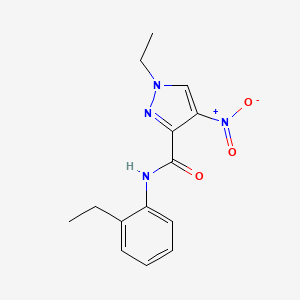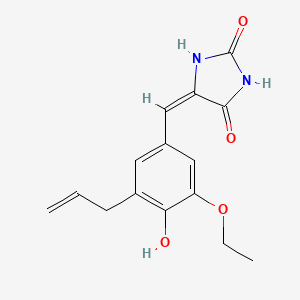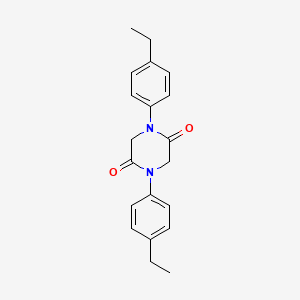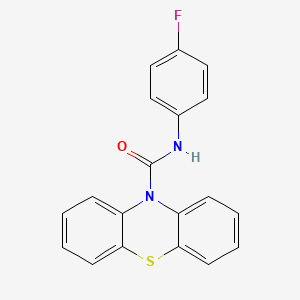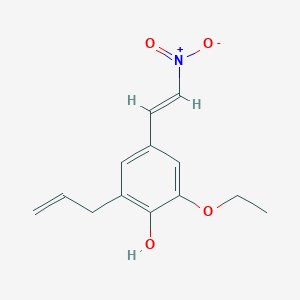
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, also known as ANVA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. ANVA is a yellow crystalline powder that is synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is not fully understood. However, it is believed that 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol binds to metal ions through its nitrovinyl group, which acts as a chelating agent. This binding results in a change in the electronic structure of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in lab experiments is its selectivity for metal ions. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples. However, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has limitations in its use as a fluorescent probe, such as its sensitivity to pH and solvent polarity.
Orientations Futures
There are several future directions for the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol. One direction is the development of new fluorescent probes based on 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol for the detection of other metal ions. Another direction is the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol's potential use in biomedical imaging and drug delivery. Additionally, further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on biochemical and physiological processes.
In conclusion, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in various fields of study.
Méthodes De Synthèse
The synthesis of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with allyl bromide to form 2-allyl-6-nitrobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding enamine. The enamine is then reduced using sodium borohydride to form the final product, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol.
Applications De Recherche Scientifique
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of metal ions. 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to selectively bind to metal ions such as copper and iron, resulting in a change in fluorescence intensity. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWPULZTFPUMX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-(prop-2-en-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
